molecular formula C18H19ClN6O B2709906 N-(4-chlorophenyl)-2-(2,6-dimethylmorpholin-4-yl)pteridin-4-amine CAS No. 946348-10-3

N-(4-chlorophenyl)-2-(2,6-dimethylmorpholin-4-yl)pteridin-4-amine

Cat. No.: B2709906
CAS No.: 946348-10-3
M. Wt: 370.84
InChI Key: FSACVBYWNQNVBX-UHFFFAOYSA-N
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Description

This compound is characterized by its unique structure, which includes a pteridine core substituted with a 4-chlorophenyl group and a 2,6-dimethylmorpholinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-ylamine typically involves multi-step organic reactions. One common method includes the formation of the pteridine core followed by the introduction of the 4-chlorophenyl and 2,6-dimethylmorpholinyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. For instance, the use of palladium-catalyzed cross-coupling reactions can be employed to introduce the 4-chlorophenyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be utilized to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-ylamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized pteridine derivatives, while substitution reactions can produce a variety of substituted pteridine compounds.

Scientific Research Applications

Chemistry

In chemistry, 2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-ylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study various biochemical pathways. Its interactions with biological molecules can provide insights into cellular processes and mechanisms.

Medicine

In medicine, 2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-ylamine has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development and disease treatment.

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical products. Its unique properties make it suitable for applications in fields such as materials science and nanotechnology.

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-ylamine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. For instance, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-ylamine
  • 2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-ylamine
  • 2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-ylamine

Uniqueness

Compared to similar compounds, 2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-ylamine is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. This structural difference can result in distinct properties and applications, making it a valuable compound for research and industrial use.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(2,6-dimethylmorpholin-4-yl)pteridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN6O/c1-11-9-25(10-12(2)26-11)18-23-16-15(20-7-8-21-16)17(24-18)22-14-5-3-13(19)4-6-14/h3-8,11-12H,9-10H2,1-2H3,(H,21,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSACVBYWNQNVBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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